4-Hydroxypropofol 1-O-b-D-glucuronide
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Overview
Description
4-Hydroxypropofol 1-O-b-D-glucuronide is a metabolite of propofol, a widely used intravenous anesthetic agent. This compound is found in human urine and is formed through the glucuronidation of 4-hydroxypropofol. It has been detected using chromatography and UV spectroscopy and is known for its radical scavenging activity .
Biochemical Analysis
Biochemical Properties
4-Hydroxypropofol 1-O-b-D-glucuronide is linked with glucuronidation by the uridine diphosphate glucuronosyltransferases . It has been shown to have radical scavenging activity .
Cellular Effects
This compound has been analyzed for its cytotoxic and anti-inflammatory effects on the cytosol of cultured cells, with promising results .
Molecular Mechanism
The molecular mechanism of this compound is associated with its parent compound, propofol. Propofol is a phenol derivative that is suggested to modulate the sensitivity of capsaicin to the transient receptor potential vanilloid subtype-1 (TRPV1) receptor .
Metabolic Pathways
This compound is a metabolite following rapid clearance of Propofol, linked with glucuronidation by the uridine diphosphate glucuronosyltransferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropofol 1-O-b-D-glucuronide involves the hydroxylation of propofol to form 4-hydroxypropofol, followed by glucuronidation. The hydroxylation is typically catalyzed by cytochrome P-450 enzymes, primarily CYP2B6 and to a lesser extent CYP2C9 . The glucuronidation process is catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant enzymes or liver microsomes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypropofol 1-O-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also participate in radical scavenging reactions due to its antioxidant properties .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P-450 enzymes (CYP2B6, CYP2C9).
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9).
Major Products: The major product of these reactions is this compound itself, formed from the glucuronidation of 4-hydroxypropofol .
Scientific Research Applications
4-Hydroxypropofol 1-O-b-D-glucuronide has several applications in scientific research:
Analytical Reagent: Used for the validation of analytical methods in chromatography and UV spectroscopy.
Radical Scavenging Activity: Studied for its antioxidant properties and potential therapeutic applications.
Cytotoxic and Anti-inflammatory Effects: Analyzed for its effects on cultured cells, showing promising results.
Pharmacokinetics: Used in studies to understand the metabolism and clearance of propofol in the human body.
Mechanism of Action
The primary mechanism of action of 4-Hydroxypropofol 1-O-b-D-glucuronide involves its role as a metabolite of propofol. It is formed through the hydroxylation of propofol by cytochrome P-450 enzymes, followed by glucuronidation by UDP-glucuronosyltransferase 1A9 . This compound is then excreted in the urine, contributing to the clearance of propofol from the body .
Comparison with Similar Compounds
4-Hydroxypropofol-4-O-b-D-glucuronide: Another glucuronidated metabolite of 4-hydroxypropofol.
Propofol Glucuronide: A direct glucuronidation product of propofol.
Uniqueness: 4-Hydroxypropofol 1-O-b-D-glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. Its radical scavenging activity and potential therapeutic applications further distinguish it from other metabolites .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNDZGMSQTRGL-RUKPJNHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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